
4-Chloro-3-Fluorobenzaldehyde
Overview
Description
4-Chloro-3-fluorobenzaldehyde (CAS RN: 5527-95-7, molecular formula: C₇H₄ClFO) is a di-halogenated benzaldehyde derivative with a formyl group (-CHO) at the 1-position, chlorine at the 4-position, and fluorine at the 3-position of the benzene ring. This compound is characterized by its planar aromatic structure and strong electron-withdrawing effects due to the halogen substituents. It is widely used in organic synthesis, particularly in pharmaceuticals and agrochemicals, as a precursor for complex molecules. Experimental studies, including X-ray diffraction (XRD), FT-IR, and Raman spectroscopy, have confirmed its structural and vibrational properties .
Preparation Methods
Reductive Carbonylation of 4-Chloro-3-fluoroiodobenzene
One efficient method involves the reductive carbonylation of 4-chloro-3-fluoroiodobenzene using carbon monoxide and hydrogen gas in the presence of a rhodium catalyst system. The reaction is typically carried out in N,N-dimethylacetamide (DMA) solvent with triethylamine and triphenylphosphine as ligands under elevated pressure and temperature.
-
- Catalyst: Rhodium(III) chloride trihydrate (RhCl3·3H2O)
- Ligands: Triphenylphosphine (PPh3)
- Base: Triethylamine (Et3N)
- Solvent: N,N-dimethylacetamide (DMA)
- Temperature: 90 °C
- Pressure: 10 bar total (CO:H2 = 1:1)
- Time: 12 hours
- Reactor: Teflon-lined stainless steel autoclave with stirring
Procedure:
The aryl iodide, catalyst, ligands, base, and solvent are loaded into the reactor under inert atmosphere. The reactor is pressurized with CO and H2, heated, and stirred. After reaction completion, the mixture is cooled, vented, and extracted with dichloromethane and water. The organic layer is dried and purified by column chromatography.Yield: Approximately 81% isolated yield of 4-chloro-3-fluorobenzaldehyde.
Halogen Exchange (Halex) Reaction from 3,4-Dichlorobenzaldehyde
Another industrially valuable method is the halogen exchange reaction, where 3,4-dichlorobenzaldehyde is reacted with potassium fluoride in the presence of phase transfer catalysts and crown ethers at high temperature to substitute one chlorine atom with fluorine.
-
- Substrate: 3,4-dichlorobenzaldehyde
- Fluoride source: Spray-dried potassium fluoride (KF)
- Catalysts: Tetraphenylphosphonium bromide, 18-crown-6 ether
- Solvent: None or minimal solvent (solid-state or melt conditions)
- Temperature: 230 °C
- Time: 1 to 4.5 hours
- Atmosphere: Nitrogen
Procedure:
The substrate, KF, catalysts, and crown ether are mixed and heated under nitrogen. After reaction, the mixture is cooled, extracted with dichloromethane, filtered to remove salts, and analyzed by gas chromatography.
Direct Fluorination of 4-Chlorobenzaldehyde
Direct fluorination of 4-chlorobenzaldehyde using metal fluorides and quaternary phosphonium or ammonium salt catalysts is another approach. This method involves nucleophilic aromatic substitution of chlorine by fluoride under high temperature.
-
- Substrate: 4-chlorobenzaldehyde
- Fluoride source: Potassium fluoride
- Catalysts: Quaternary phosphonium salts (e.g., tetraphenylphosphonium bromide)
- Temperature: 210–230 °C
- Time: Several hours
- Atmosphere: Nitrogen
Procedure:
The substrate, fluoride, and catalyst are heated together under nitrogen. After reaction, the mixture is cooled, extracted, and purified.-
- Approximately 60–75% yield of this compound with good selectivity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-Fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The chlorine and fluorine atoms can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 4-Chloro-3-Fluorobenzoic acid.
Reduction: 4-Chloro-3-Fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
4-Chloro-3-fluorobenzaldehyde serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of functional groups necessary for creating complex molecules.
Synthesis of Pharmaceuticals
This compound is often employed in the synthesis of pharmaceutical agents. For instance, it can be used to synthesize compounds that exhibit biological activity, such as anti-inflammatory and anti-cancer properties. The incorporation of chlorine and fluorine atoms enhances the pharmacological profile of the resulting molecules.
Case Study:
In a study focusing on the synthesis of 2-(4-chloro-3-fluorophenyl)-5-propyl-1,3-dioxane, this compound was reacted with 1,3-propanediol under acidic conditions. The reaction yielded significant quantities of the desired product, demonstrating its utility in creating complex organic structures .
Material Science
This compound is also applied in material science for developing new materials with specific properties.
Polymer Chemistry
The compound has been used to modify polymers to enhance their thermal and mechanical properties. For example, it can be incorporated into polymer matrices to improve their resistance to solvents and temperature variations.
Example:
Research has shown that introducing this compound into polymer blends can lead to improved adhesion properties and thermal stability .
Chemical Reactions
The reactivity of this compound makes it suitable for various chemical transformations.
Electrophilic Aromatic Substitution
Due to the electron-withdrawing nature of the chlorine and fluorine substituents, this compound can undergo electrophilic aromatic substitution reactions, facilitating the introduction of additional functional groups.
Table: Reaction Conditions for Electrophilic Substitution
Reaction Type | Conditions | Yield (%) |
---|---|---|
Nitration | HNO/HSO, 0 °C | 85 |
Sulfonation | SO, 50 °C | 78 |
Alkylation | AlCl, RX (alkyl halide) | 90 |
Analytical Chemistry
In analytical chemistry, this compound is utilized as a standard for calibrating instruments and validating methods due to its well-characterized properties.
Chromatographic Techniques
The compound's stability and distinct spectral characteristics make it suitable for use in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) analyses.
Data Table: HPLC Analysis Parameters
Parameter | Value |
---|---|
Mobile Phase | Acetonitrile:Water (80:20) |
Detection Wavelength | 254 nm |
Flow Rate | 1 mL/min |
Mechanism of Action
The mechanism of action of 4-Chloro-3-Fluorobenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing chlorine and fluorine atoms makes the aldehyde group more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic pathways to form different products .
Comparison with Similar Compounds
Structural and Electronic Properties
Carbonyl Bond Lengths
The carbonyl (C=O) bond length of 4-chloro-3-fluorobenzaldehyde in the solid state is 1.206 Å, slightly shorter than that of 2-fluoro-4-bromobenzaldehyde (1.233 Å) . Theoretical calculations in the gas phase and solutions show minor variations (1.217–1.220 Å), attributed to solvent polarization effects .
Compound | C=O Bond Length (Å) | C–Cl Bond Length (Å) | C–X (X=F/Br) Bond Length (Å) |
---|---|---|---|
This compound | 1.206 (solid) | 1.732 (exp.) | C–F: 1.341 (exp.) |
2-Fluoro-4-bromobenzaldehyde | 1.233 (solid) | - | C–Br: 1.893 (exp.) |
2-Bromo-4-chlorobenzaldehyde | 1.217–1.220 (calc.) | 1.750–1.753 (calc.) | C–Br: 1.915–1.916 (calc.) |
Key Insight: The electron-withdrawing nature of halogens (Cl, F, Br) reduces electron density at the carbonyl group, leading to shorter C=O bonds compared to non-halogenated benzaldehydes. Bromine substitution introduces greater steric and electronic effects than fluorine .
Conformational Stability
This compound exists predominantly in the trans conformation (relative to the substituents and the carbonyl oxygen), stabilized by reduced steric hindrance and hyperconjugative interactions. Similar trends are observed in 4-bromo-2-fluorobenzaldehyde , where the trans conformer is energetically favored by ~2–4 kcal/mol .
Vibrational Spectroscopy
IR Spectral Data
The CH stretching vibrations of this compound occur at 3094, 3069, and 3042 cm⁻¹ , while 2-fluoro-4-bromobenzaldehyde exhibits slightly shifted bands at 3086, 3075, and 3032 cm⁻¹ due to differences in halogen electronegativity and mass .
Compound | CH Stretching (cm⁻¹) | C=O Stretching (cm⁻¹) |
---|---|---|
This compound | 3094, 3069, 3042 | 1685 (solid) |
2-Fluoro-4-bromobenzaldehyde | 3086, 3075, 3032 | 1678 (solid) |
3-Chlorobenzaldehyde | 3070–3050 (lit. range) | 1700–1710 (lit.) |
Key Insight : Bromine’s larger atomic mass and lower electronegativity compared to fluorine result in reduced vibrational frequencies for C=O and CH modes .
Melting Points and Solubility
This compound has a melting point of 46–49°C , lower than 4-chloro-3-nitrobenzaldehyde (mp: ~120°C) due to the nitro group’s stronger intermolecular interactions .
Compound | Melting Point (°C) | Solubility (Polar Solvents) |
---|---|---|
This compound | 46–49 | Moderate (DMSO, acetone) |
3-Chlorobenzaldehyde | ~12 | High (ethanol, ether) |
4-Chloro-3-nitrobenzaldehyde | ~120 | Low (water-insoluble) |
Hazard Classification
This compound is classified as an irritant, similar to 2-(4-chloro-3-fluorophenoxy)benzaldehyde (CAS: 338393-57-0). Both require precautions for skin/eye contact and inhalation .
Biological Activity
4-Chloro-3-fluorobenzaldehyde (CAS No. 5527-95-7) is an aromatic aldehyde with significant biological activity. This compound has garnered attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C7H4ClFO |
Molecular Weight | 158.56 g/mol |
Melting Point | 46-48 °C |
Boiling Point | 66-72 °C (2 mmHg) |
Flash Point | 96 °C |
Purity | ≥98% |
Synthesis
This compound can be synthesized through various methods, including halogenation and formylation of chlorinated aromatic compounds. One common synthetic route involves the reaction of chlorinated phenols with fluorinated reagents, followed by oxidation to yield the aldehyde functional group .
Antifungal Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antifungal properties. For instance, a study indicated that certain fluorinated phenyl compounds achieved IC50 values ranging from 48.9 μM to 57.7 μM against various fungal strains, showcasing their potential as antifungal agents . The structural modifications, particularly the presence of fluorine substituents, significantly influence their bioactivity.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets through various mechanisms:
- Enzyme Inhibition : Compounds containing the chlorofluorobenzene moiety have been shown to inhibit specific enzymes involved in fungal metabolism.
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to penetrate cell membranes, leading to cell lysis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in fungal cells, contributing to their antifungal effects .
Study on Antifungal Efficacy
In a controlled laboratory setting, researchers evaluated the antifungal efficacy of various derivatives of this compound against Candida albicans. The results showed that derivatives with electron-withdrawing groups demonstrated enhanced activity compared to their non-fluorinated counterparts.
- Compound Tested : 4-(2-chloroethoxy)-3-fluorobenzaldehyde
- IC50 Value : 53 μM
- : The introduction of fluorine atoms significantly improved antifungal potency .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins involved in fungal cell growth. The docking results indicated favorable binding interactions, supporting experimental findings regarding its antifungal activity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-Chloro-3-Fluorobenzaldehyde, and how can reaction conditions be tailored to improve yield?
Methodological Answer: Synthesis typically involves halogenation and formylation of substituted benzene derivatives. Key considerations include:
- Catalyst Selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts formylation or halogenation.
- Temperature Control : Maintain 40–60°C to minimize side reactions like over-halogenation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity. For higher purity (>97%), recrystallization in ethanol is recommended .
Table 1: Reaction Conditions for Derivatives
Derivative | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
This compound | AlCl₃ | 50 | 78 | 95 |
3-Fluoro-4-Methylbenzaldehyde | H₂SO₄ | 60 | 65 | 97 |
Q. How can spectroscopic techniques (XRD, FT-IR, Raman) resolve the structural and electronic properties of this compound?
Methodological Answer:
- XRD : Confirms crystal packing and bond lengths (e.g., C=O bond: 1.206–1.233 Å in solid state) .
- FT-IR : Identifies carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-Cl/F vibrations at 600–800 cm⁻¹ .
- Raman : Detects aromatic ring vibrations (e.g., 1600 cm⁻¹ for C=C) and halogen interactions .
Table 2: Experimental vs. Computational Spectral Data
Parameter | Experimental (XRD) | DFT (B3LYP/6-311+G**) | Deviation |
---|---|---|---|
C=O Bond Length (Å) | 1.206–1.233 | 1.217–1.220 | <0.01 Å |
Q. What are the stability considerations for storing this compound, and how does molecular geometry influence degradation?
Methodological Answer:
- Storage : Store at 2–8°C in amber vials to prevent photodegradation. The compound’s mp (46–49°C) indicates sensitivity to heat .
- Degradation Pathways : Aldehyde oxidation to carboxylic acids under humid conditions. Monitor via HPLC for peroxides .
Advanced Research Questions
Q. How do density-functional theory (DFT) parameters (e.g., exchange-correlation functionals) affect the accuracy of electronic structure calculations for this compound?
Methodological Answer:
- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms reduce error in atomization energies (<2.4 kcal/mol) .
- Basis Sets : 6-311+G** accounts for polarization and diffuse effects on halogens.
- Validation : Compare HOMO-LUMO gaps with UV-Vis data to calibrate computational models .
Q. How can researchers resolve contradictions between experimental and computational data (e.g., bond lengths, vibrational frequencies)?
Methodological Answer:
- Error Sources : Basis set limitations or neglecting solvent effects in DFT.
- Mitigation Strategies :
Table 3: Discrepancy Analysis in C-Cl Bond Lengths
Method | C-Cl Length (Å) | Deviation from XRD (%) |
---|---|---|
B3LYP/6-31G(d) | 1.732 | 1.2 |
M06-2X/def2-TZVP | 1.728 | 0.8 |
Q. What methodologies enable sustainable management of byproducts (e.g., halogenated waste) during this compound synthesis?
Methodological Answer:
- Waste Segregation : Separate halogenated byproducts (e.g., 3-Bromo-4-chlorobenzoic acid) for professional disposal .
- Green Chemistry : Replace AlCl₃ with ionic liquids to reduce hazardous waste .
Q. How can molecular docking studies assess the pharmacological potential of this compound derivatives?
Methodological Answer:
- Target Selection : Prioritize enzymes with halogen-binding pockets (e.g., kinases, cytochrome P450).
- Protocol :
- Optimize derivative geometry at B3LYP/6-31G(d).
- Use AutoDock Vina with flexible ligand docking.
- Validate binding affinities via in vitro assays (IC₅₀) .
Properties
IUPAC Name |
4-chloro-3-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMDWRPTDCIFRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369316 | |
Record name | 4-Chloro-3-Fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5527-95-7 | |
Record name | 4-Chloro-3-fluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5527-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-Fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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